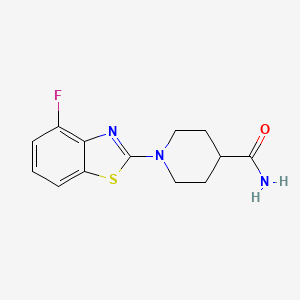

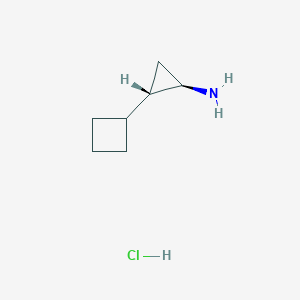

![molecular formula C18H22N4O3 B2782086 isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 839704-85-7](/img/structure/B2782086.png)

isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinoxaline derivative. Quinoxaline derivatives are heterocyclic compounds that contain nitrogen and have been studied for their diverse pharmacological activities .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .科学的研究の応用

Radiotracer Development for Imaging GABAA Receptors

The development of new carbon-11 labeled radiotracers for imaging GABA_A- and GABA_B-benzodiazepine receptors represents a significant application of quinoline derivatives, closely related to isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. These quinolines, identified as positive allosteric modulators of γ-aminobutyric acid (GABA)_A receptors, showcase their potential in positron emission tomography (PET) for imaging the benzodiazepine site of GABA_A receptors in the central nervous system (Moran et al., 2012).

Helical Structure Studies in Quinoline Derivatives

Research into oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, which bear resemblance to the structure of this compound, has provided insights into their helical structures. These studies, conducted in both solid state and solution, emphasize the stability and conformational preferences of these quinoline-derived foldamers, suggesting applications in the design of novel molecular architectures (Jiang et al., 2003).

Electrophilic pH-Dependent Properties of Quinoline Analogs

Investigations into the pH-dependent electrochemical properties of pyrroloquinoline quinone (PQQ) and its analogs, including structures related to this compound, highlight the relevance of these compounds in biochemical contexts. The electrochemical characterization provides a foundational understanding of their potential roles and functions in biological systems (Zhang et al., 1995).

Antimalarial Activity of Quinoline Derivatives

The synthesis and evaluation of quinoline derivatives for antimalarial activity offer another avenue of scientific research application. Analogues of these compounds, including those structurally related to this compound, have demonstrated significant potential in the development of new antimalarial drugs, showing enhanced activity and reduced toxicity compared to existing treatments (Lamontagne et al., 1989).

Synthesis and Antituberculosis Activity

The synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives, closely related to the compound , and their evaluation as anti-Mycobacterium tuberculosis agents, represent important research applications. These studies have identified compounds with potent antituberculosis activity, providing valuable leads for the development of new therapeutic agents (Jaso et al., 2005).

作用機序

将来の方向性

Research into quinoxaline derivatives is ongoing, and these compounds continue to be of interest due to their diverse pharmacological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and investigating their potential applications in medicine and other fields .

特性

IUPAC Name |

2-methylpropyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-11(2)10-25-18(23)14-15-17(22(16(14)19)8-9-24-3)21-13-7-5-4-6-12(13)20-15/h4-7,11H,8-10,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRXBJYGSRRYMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

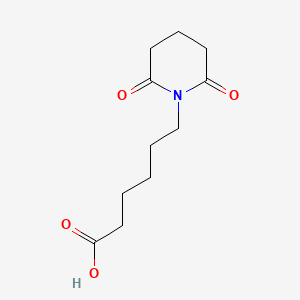

![6-bromo-3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B2782010.png)

![1-[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]-2,2-dimethyl-1-propanone](/img/structure/B2782011.png)

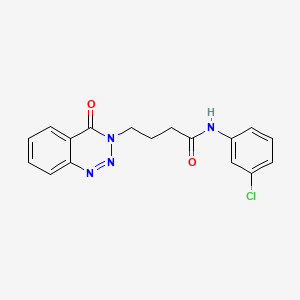

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2782013.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2782015.png)

![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2782019.png)

![N-(1-cyanocyclopentyl)-2-{2-[(morpholin-4-yl)methyl]-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2782021.png)

![N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2782025.png)